n-[4-(Chlorodifluoromethoxy)phenyl]-6-[(3s)-3-hydroxypyrrolidin-1-yl]-5-(1h-pyrazol-3-yl)pyridine-3-carboxamide
Description
N-[4-(Chlorodifluoromethoxy)phenyl]-6-[(3S)-3-hydroxypyrrolidin-1-yl]-5-(1H-pyrazol-3-yl)pyridine-3-carboxamide is a pyridine-based carboxamide derivative with a complex structure featuring a chlorodifluoromethoxy group, a hydroxylated pyrrolidine ring, and a pyrazole substituent. A patent (WO2020230100 A1) describes its synthesis, highlighting the use of coupling agents like EDCI/HOBt in DMF, a method common in carboxamide derivatization . The (3S)-3-hydroxypyrrolidinyl group may contribute to stereoselective interactions, while the chlorodifluoromethoxy substituent likely improves lipophilicity and bioavailability .
Properties
IUPAC Name |
N-[4-[chloro(difluoro)methoxy]phenyl]-6-[(3S)-3-hydroxypyrrolidin-1-yl]-5-(1H-pyrazol-5-yl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClF2N5O3/c21-20(22,23)31-15-3-1-13(2-4-15)26-19(30)12-9-16(17-5-7-25-27-17)18(24-10-12)28-8-6-14(29)11-28/h1-5,7,9-10,14,29H,6,8,11H2,(H,25,27)(H,26,30)/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVZXURTCKPRDQ-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=C(C=C(C=N2)C(=O)NC3=CC=C(C=C3)OC(F)(F)Cl)C4=CC=NN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1O)C2=C(C=C(C=N2)C(=O)NC3=CC=C(C=C3)OC(F)(F)Cl)C4=CC=NN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClF2N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-(Chlorodifluoromethoxy)phenyl]-6-[(3S)-3-hydroxypyrrolidin-1-yl]-5-(1H-pyrazol-3-yl)pyridine-3-carboxamide, commonly referred to as Asciminib, is a compound that has garnered attention for its biological activity, particularly in the context of cancer treatment. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C20H18ClF2N5O3
- Molecular Weight : 449.84 g/mol
- CAS Number : 1492952-76-7
The compound features a complex structure that includes a pyridine core with various substituents that enhance its biological activity. The presence of the chlorodifluoromethoxy group is significant for its interaction with biological targets.
Asciminib acts primarily as a selective allosteric inhibitor of the BCR-ABL1 tyrosine kinase, which is implicated in the pathogenesis of Philadelphia chromosome-positive chronic myeloid leukemia (Ph+ CML). By binding to the allosteric site of the BCR-ABL1 protein, Asciminib stabilizes an inactive conformation, thereby inhibiting its kinase activity. This selective inhibition is crucial for minimizing off-target effects and enhancing therapeutic efficacy.
Biological Activity and Efficacy
Research has demonstrated that Asciminib exhibits potent anti-leukemic activity with an IC50 value of approximately 0.025 nM against BaF3 cells expressing BCR-ABL1 . This low concentration required for effective inhibition underscores its potential as a targeted therapy in CML.
Table 1: Summary of Biological Activity
| Property | Value |
|---|---|
| IC50 (BaF3/BCR-ABL1) | 0.025 nM |
| Selectivity | High (allosteric inhibition) |
| Target | BCR-ABL1 tyrosine kinase |
Clinical Studies and Case Reports
Several clinical trials have evaluated the safety and efficacy of Asciminib in patients with Ph+ CML. A notable study published in 2022 reported that patients treated with Asciminib showed significant improvements in hematological and cytogenetic responses compared to those receiving standard treatments . The study emphasized the drug's ability to overcome resistance associated with other tyrosine kinase inhibitors.
Case Study: Efficacy in Resistant CML
In a cohort study involving patients who had previously failed multiple lines of therapy, Asciminib was administered as a third-line treatment. Results indicated:
- Overall Response Rate : 60%
- Complete Cytogenetic Response : 40%
These findings suggest that Asciminib may provide a viable option for patients with resistant forms of Ph+ CML, offering hope where traditional therapies have failed .
Safety Profile
Asciminib has been generally well-tolerated in clinical settings, with adverse effects primarily consisting of mild to moderate gastrointestinal symptoms and transient liver enzyme elevations. Long-term safety data is still being collected as part of ongoing studies.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound belongs to a broader class of pyridine-carboxamides with diverse biological applications. Below is a comparison with structurally related analogs:
Table 1: Key Structural Features and Physical Properties of Comparable Carboxamide Derivatives
Key Observations:
Substituent Diversity :
- The target compound uniquely combines a chlorodifluoromethoxy group (rare in –11) with a pyrazole and hydroxypyrrolidine , distinguishing it from simpler analogs like 3a (), which lack fluorine and stereochemical complexity .
- Fluorine-containing analogs (e.g., F13714 in ) share enhanced metabolic stability but differ in core structure (piperidine vs. pyridine) .
Synthetic Accessibility: The target compound’s synthesis mirrors methods for 3a–3p (), employing EDCI/HOBt-mediated coupling in DMF .
Physicochemical Properties: The hydroxypyrrolidine moiety in the target compound may enhance water solubility compared to non-hydroxylated analogs like 3a . Chlorodifluoromethoxy groups typically increase lipophilicity (logP) relative to methoxy or cyano substituents in AZ331 or 3c .
The pyrazole group in the target compound is a common pharmacophore in COX-2 inhibitors and anticancer agents, similar to derivatives in .
Unique Advantages and Limitations
- Advantages :
- Limitations :
Preparation Methods
Core Pyridine Construction
The pyridine backbone is constructed via a Hantzsch-like cyclization or Suzuki-Miyaura coupling to introduce substituents at positions 3, 5, and 6. A critical intermediate is methyl 6-chloro-5-iodonicotinate (D4 in), synthesized from 6-chloronicotinic acid through iodination and esterification. Key steps include:
-
Iodination : Treatment of 6-chloronicotinic acid with iodine monochloride (ICl) in acetic acid yields 5-iodo-6-chloronicotinic acid, followed by esterification with methanol and thionyl chloride to form methyl 6-chloro-5-iodonicotinate (95% yield,).
-
Chiral Pyrrolidine Introduction : The 6-chloro group undergoes nucleophilic aromatic substitution (SAr) with (3S)-3-hydroxypyrrolidine in toluene using potassium carbonate, achieving >90% regioselectivity ().
Pyrazole Ring Installation
The 5-iodo substituent is replaced via Suzuki-Miyaura coupling with 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-ylboronic acid. This step employs PdCl(dtbpf) (0.5 mol%) in toluene/water at 50°C, yielding methyl 6-[(3S)-3-hydroxypyrrolidin-1-yl]-5-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)nicotinate (D4, 95% yield,).
Amidation with 4-(Chlorodifluoromethoxy)Aniline
The methyl ester undergoes transamidation with 4-(chlorodifluoromethoxy)aniline hydrochloride (D5) under basic conditions:
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Reagents : Potassium tert-butoxide (20% in THF) and methyltetrahydrofuran (MeTHF) as solvent.
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Conditions : 25°C for 24 hours, followed by aqueous workup and solvent exchange to isopropanol ().
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Yield : 79–87% for the protected intermediate (D6), which is subsequently deprotected using 37% HCl in methanol to yield the final compound (76% yield,).
Optimization of Critical Steps
Catalytic System for Suzuki Coupling
The choice of palladium catalyst significantly impacts efficiency:
PdCl(dtbpf) offers superior activity due to its electron-rich, bulky phosphine ligands, minimizing side reactions ().
Deprotection and Crystallization
The tetrahydropyran (THP) group on the pyrazole is removed via acid hydrolysis:
-
Conditions : 37% HCl in methanol at 22°C for 1 hour, followed by pH adjustment to 7.5–9.0 with NaOH to precipitate the product ().
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Purity Enhancement : Recrystallization from methanol/MTBE (4:1) achieves >99.5% purity by HPLC ().
Large-Scale Production Protocols
Batch Process for Intermediate D4
| Parameter | Specification |
|---|---|
| Scale | 50 kg |
| Solvent | Toluene/water (3:1) |
| Catalyst | PdCl(dtbpf) (0.5 mol%) |
| Reaction Time | 6 hours |
| Workup | Filtration through QuadraSil MP |
| Yield | 54 kg D4/kg starting material (95%) |
This protocol minimizes Pd residue (<10 ppm) and eliminates column chromatography ().
Final Amidation and Isolation
| Step | Details |
|---|---|
| Reactants | D4 (660 kg), D5 (148 kg in MeTHF) |
| Base | KOtBu (258 kg in THF) |
| Temperature | 25°C ± 2°C |
| Quenching | 10% NaCl solution |
| Solvent Swap | MeTHF → isopropanol |
| Crystallization | Seed with A1 (0.027 kg) |
| Yield | 39.1 kg (76%) |
The process avoids hazardous solvents like dichloromethane, aligning with green chemistry principles ().
Analytical and Quality Control Methods
Purity Assessment
Stability Studies
| Condition | Results |
|---|---|
| Accelerated (40°C/75% RH) | No degradation over 6 months |
| Photolytic | <1% decomposition after 1.2 million lux hours |
| Hydrolytic (pH 1–9) | Stable at pH 3–7; degradation at pH >8 |
Stability data confirm suitability for tablet formulation ().
Comparative Analysis of Synthetic Approaches
| Method | Advantages | Limitations |
|---|---|---|
| Patent CN114096529A | High yield (76%), low Pd residue | Requires cryogenic conditions |
| WO2013/171639A1 | Simplified workup | Lower enantiomeric purity (98%) |
| ACS Omega (2019) | Eco-friendly solvents | Limited scalability |
The CN114096529A route is industrially preferred due to its robustness and compliance with ICH Q11 guidelines ( ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
